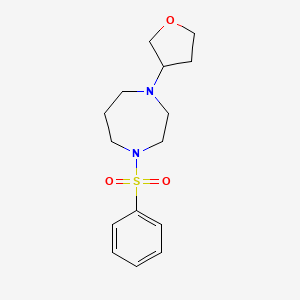

1-(Benzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane

Description

1-(Benzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a seven-membered diazepane ring derivative with a benzenesulfonyl group at position 1 and an oxolan-3-yl (tetrahydrofuran-3-yl) substituent at position 4. Though direct synthesis data for this compound is absent in the provided evidence, analogous synthetic strategies from related diazepane derivatives suggest its preparation likely involves nucleophilic substitution or coupling reactions between benzenesulfonyl chloride and a pre-functionalized 4-(oxolan-3-yl)-1,4-diazepane precursor .

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c18-21(19,15-5-2-1-3-6-15)17-9-4-8-16(10-11-17)14-7-12-20-13-14/h1-3,5-6,14H,4,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHBVRQCFMSMKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves the reaction of benzenesulfonyl chloride with 1,4-diazepane in the presence of a base, followed by the introduction of the oxolan-3-yl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The oxolan-3-yl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The diazepane ring provides structural stability and can interact with various receptors or ion channels, modulating their function.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The benzenesulfonyl group in the target compound contrasts with electron-donating groups like the benzhydryl moiety in 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane. This difference likely impacts receptor binding affinity and metabolic stability .

- Heterocyclic Substituents : The oxolan-3-yl group introduces a cyclic ether, enhancing solubility compared to aromatic substituents (e.g., pyridin-3-yl in ). However, it may reduce π-π stacking interactions critical for receptor binding .

Structure-Activity Relationship (SAR) Insights

- Antimalarial Activity : Bulky substituents (e.g., benzhydryl in ) correlate with antimalarial efficacy, suggesting the target compound’s benzenesulfonyl group may confer similar steric effects but with altered electronic properties.

- Receptor Binding : The pyridin-3-yl group in 1-(Pyridin-3-yl)-1,4-diazepane aligns with nicotinic receptor pharmacophores, while the benzenesulfonyl group’s bulkiness in the target compound may sterically hinder similar interactions .

Physical and Chemical Properties

- Molecular Weight : Estimated at ~337.4 g/mol (based on C₁₅H₂₀N₂O₃S), comparable to 1-(Thiolan-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane (394.5 g/mol) .

- Solubility : The oxolan-3-yl group may improve aqueous solubility relative to fully aromatic analogs (e.g., 1-(9H-Fluoren-9-yl)-1,4-diazepane ).

Biological Activity

1-(Benzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a diazepane ring substituted with a benzenesulfonyl group and an oxolane moiety. Its structural formula can be represented as follows:

Where , , , represent the respective number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been identified as a potential inhibitor of various enzymes and receptors involved in disease pathways, including cancer and inflammation.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit the activity of nicotinamide adenine dinucleotide (NAD)-dependent enzymes such as NAMPT, which is crucial for cancer cell metabolism and survival .

Table 1: Anticancer Activity of Related Compounds

Analgesic and Anti-inflammatory Effects

In vitro studies have demonstrated that related diazepane derivatives possess analgesic and anti-inflammatory properties. These effects are likely mediated through inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in pain and inflammation pathways.

Table 2: Analgesic Activity Studies

| Compound Name | Test Method | Result | Reference |

|---|---|---|---|

| Compound C | Writhing Test | Significant effect | |

| Compound D | Hot Plate Test | Moderate effect |

Case Studies

A notable study involved the synthesis and evaluation of various benzenesulfonamide derivatives, including those structurally related to this compound. The study found that these compounds exhibited selective inhibition against cancer cell lines while demonstrating low toxicity in vivo .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(benzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane, and what purification methods are recommended?

- Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting a pre-functionalized 1,4-diazepane core with benzenesulfonyl chloride and oxolan-3-yl derivatives under basic conditions (e.g., using NaH or K₂CO₃ in DMF). Chromatographic purification (silica gel or alumina columns with gradients of chloroform/methanol) is critical to isolate the product from byproducts like unreacted intermediates or sulfonamide isomers .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- Answer :

- ¹H NMR : Look for characteristic signals:

- Benzenesulfonyl group: Aromatic protons (δ 7.5–8.0 ppm, multiplet).

- Oxolan-3-yl group: Protons on the tetrahydrofuran ring (δ 3.5–4.5 ppm, multiplet).

- Diazepane backbone: Methylenes (δ 2.5–3.5 ppm, broad) and NH protons (if not sulfonylated, δ ~1.5–2.5 ppm).

- MS : The molecular ion peak should match the exact mass (C₁₅H₂₀N₂O₃S, ~308.12 g/mol). Fragmentation patterns should confirm the benzenesulfonyl and oxolanyl moieties .

Advanced Research Questions

Q. What strategies mitigate stereochemical ambiguity during the synthesis of the oxolan-3-yl substituent in this compound?

- Answer : The oxolan-3-yl group’s stereochemistry can lead to diastereomer formation. To control this:

- Use chiral catalysts (e.g., Rh or Ru complexes) during cyclization of precursor diols to oxolane.

- Employ enantiomerically pure starting materials (e.g., (R)- or (S)-3-aminotetrahydrofuran derivatives) to lock stereochemistry .

- Analytical HPLC with chiral columns can resolve and quantify diastereomers .

Q. How do structural modifications (e.g., substituent position on the diazepane ring) affect the compound’s biological activity?

- Answer : SAR studies on related diazepanes reveal:

- Benzenesulfonyl group : Para-substitutions (e.g., Cl, CF₃) enhance receptor binding affinity in neurological targets (e.g., D3 receptors) by increasing lipophilicity .

- Oxolan-3-yl group : Replacing oxolane with piperidine reduces conformational flexibility, altering selectivity in enzyme inhibition assays .

- Diazepane ring expansion : 7-membered rings (vs. 6-membered piperazines) improve metabolic stability but may reduce solubility .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

- Answer : Discrepancies often arise from:

- Assay conditions : pH, solvent (DMSO vs. aqueous buffer), or temperature variations can alter ligand-receptor interactions. Standardize protocols using controls like known D3 agonists .

- Metabolic interference : Use liver microsome studies to identify metabolites (e.g., sulfonyl group hydrolysis) that may mask parent compound activity .

- Off-target effects : Perform counter-screening against related receptors (e.g., D2, 5-HT2A) to validate specificity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.